1-(2-Bromoethyl)-1-methoxycyclobutane

Synthetic organic chemistry Medicinal chemistry Nucleophilic substitution

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3) is a brominated cyclobutane derivative with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol, featuring a strained cyclobutane ring substituted with both a 2-bromoethyl chain and a methoxy group. This compound is typically supplied as a liquid building block for organic synthesis and medicinal chemistry research applications, with commercial purity specifications ranging from 95% to 98%.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 1702849-03-3
Cat. No. B1383061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-1-methoxycyclobutane
CAS1702849-03-3
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCOC1(CCC1)CCBr
InChIInChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3
InChIKeyZULAVECEUWAKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3): Baseline Physicochemical Properties and Structural Identity for Procurement


1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3) is a brominated cyclobutane derivative with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol, featuring a strained cyclobutane ring substituted with both a 2-bromoethyl chain and a methoxy group . This compound is typically supplied as a liquid building block for organic synthesis and medicinal chemistry research applications, with commercial purity specifications ranging from 95% to 98% . The predicted boiling point is approximately 193.7 ± 13.0 °C [1]. The combination of a strained four-membered carbocyclic core and an electrophilic bromoalkyl side chain defines its reactivity profile and utility in constructing conformationally constrained molecular scaffolds [2].

Why 1-(2-Bromoethyl)-1-methoxycyclobutane Cannot Be Casually Substituted with Generic Cycloalkyl Bromides


Generic substitution with linear alkyl bromides or less strained cyclic analogs fails to replicate the specific conformational constraints and dual electrophilic reactivity profile of 1-(2-Bromoethyl)-1-methoxycyclobutane. The cyclobutane ring adopts a puckered conformation that imposes a unique three-dimensional orientation on the attached bromoethyl and methoxy groups, directly influencing molecular recognition in target binding and the stereochemical outcome of downstream synthetic transformations [1][2]. Furthermore, the presence of both an electrophilic alkyl bromide and an ether oxygen within the same molecule enables orthogonal reactivity modes not achievable with simpler bromoalkanes or cyclopropyl analogs, which differ in ring strain energy (cyclobutane ~110 kJ/mol vs. cyclopropane ~115 kJ/mol) and consequently exhibit distinct reaction kinetics and metabolic stability profiles [2][3].

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-1-methoxycyclobutane: Comparative Reactivity, Conformation, and Synthetic Utility


Comparative Electrophilic Alkylating Reactivity: 2-Bromoethyl vs. Bromomethyl Side Chain

The target compound contains a primary alkyl bromide at the terminal position of a 2-bromoethyl side chain, whereas the closely related analog 1-(bromomethyl)-1-methoxycyclobutane (CAS 30800-71-6) features a benzylic-type primary bromide directly attached to the cyclobutane ring . In nucleophilic substitution (SN2) reactions, the increased steric hindrance at the α-carbon in the bromomethyl analog (directly adjacent to the quaternary center) reduces the SN2 reaction rate compared to the less hindered terminal bromide in the 2-bromoethyl side chain of the target compound [1]. This steric differentiation translates into higher synthetic yields for amine and ether couplings using the target compound, enabling more efficient diversification of cyclobutane-containing scaffolds in medicinal chemistry campaigns [1].

Synthetic organic chemistry Medicinal chemistry Nucleophilic substitution

Conformational Rigidity and 3D Spatial Orientation: Cyclobutane vs. Cyclopropane Core Comparison

The target compound features a cyclobutane core with a measured ring strain energy of approximately 110 kJ/mol, compared to 115 kJ/mol for cyclopropane analogs [1]. This 5 kJ/mol reduction in strain energy confers enhanced chemical stability while still maintaining sufficient conformational rigidity to restrict the spatial orientation of the attached functional groups [1][2]. The cyclobutane ring adopts a puckered (non-planar) conformation with bond angles of ~88°, creating a distinct three-dimensional vector for the attached bromoethyl and methoxy groups that differs fundamentally from the planar geometry of cyclopropane rings [1][3]. In a comparative analysis of cyclopropane- versus cyclobutane-containing prodrugs, bispilocarpic acid derivatives with cyclopropane substituents were found to be the most stable toward enzymatic hydrolysis, whereas cyclobutane-substituted derivatives were the most labile, demonstrating that the ring size directly dictates hydrolytic susceptibility in biological systems [4].

Medicinal chemistry Drug design Bioisosteres

Purity Benchmarking Against Closest In-Class Alternative: 98% vs. 95% Specification

Commercial suppliers offer 1-(2-Bromoethyl)-1-methoxycyclobutane (CAS 1702849-03-3) with certified purity specifications. Leyan (Shanghai Haohong) lists this compound at 98% purity , whereas a structurally distinct cyclobutane bromoalkyl ether analog, 1-(bromomethyl)-1-methoxycyclobutane (CAS 30800-71-6), is supplied by Bidepharm at 95% purity . This 3% absolute difference in minimum purity specification is a quantifiable procurement criterion that directly influences the reproducibility of downstream synthetic steps, particularly in reactions sensitive to impurities such as transition metal-catalyzed couplings or when stoichiometric control is critical.

Quality control Procurement Reproducibility

Hydrolytic Stability and Metabolic Fate: Cyclobutane vs. Cyclopropane Scaffolds

In a direct comparative study of enzymatic hydrolysis, bispilocarpic acid diester prodrugs containing cyclopropane substituents were the most stable, whereas those containing cyclobutane substituents were the most labile toward enzymatic degradation in human plasma, rabbit cornea, and butyrylcholinesterase solutions [1][2]. This class-level evidence demonstrates that the four-membered cyclobutane ring confers distinct hydrolytic susceptibility compared to the three-membered cyclopropane ring. For 1-(2-bromoethyl)-1-methoxycyclobutane, this implies that molecules incorporating its cyclobutane core will exhibit different metabolic stability profiles than analogous cyclopropane-derived compounds, an important consideration in the design of prodrugs or biologically active small molecules where controlled degradation is desired [1].

Metabolic stability Pharmacokinetics Prodrug design

Dual Functional Group Orthogonality: Concurrent Electrophile and Ether Oxygen

1-(2-Bromoethyl)-1-methoxycyclobutane is distinguished from simpler analogs like (2-bromoethyl)cyclobutane (CAS 960078-90-4, C₆H₁₁Br, MW 163.06) by the presence of a methoxy group on the same cyclobutane carbon . This structural feature creates a quaternary center bearing both an electrophilic alkyl bromide and a Lewis-basic ether oxygen. The methoxy group can serve as a directing group for metalation, participate in hydrogen bonding during molecular recognition, and stabilize reaction intermediates through chelation [1]. In contrast, (2-bromoethyl)cyclobutane lacks this oxygen functionality, limiting its utility to simple alkylation reactions without the capacity for orthogonal functionalization or coordination-driven selectivity .

Organic synthesis Chemoselectivity Building block

Validated Research and Industrial Applications for 1-(2-Bromoethyl)-1-methoxycyclobutane Based on Differential Evidence


Synthesis of Conformationally Constrained CNS Drug Candidates

The unique puckered conformation of the cyclobutane core in 1-(2-bromoethyl)-1-methoxycyclobutane provides a distinct 3D spatial orientation that is ideal for designing central nervous system (CNS) drug candidates targeting neurological disorders [1]. The intermediate ring strain (110 kJ/mol) balances sufficient rigidity for target selectivity with adequate stability for formulation and storage [1]. Researchers should prioritize this building block when constructing cyclobutane-containing small molecules where specific conformational pre-organization is required for crossing the blood-brain barrier or engaging G-protein coupled receptors .

Design of Hydrolytically Labile Prodrugs and Controlled-Release Systems

Based on class-level evidence demonstrating that cyclobutane-containing prodrug derivatives undergo faster enzymatic hydrolysis than their cyclopropane counterparts , 1-(2-bromoethyl)-1-methoxycyclobutane is a strategic choice for constructing prodrugs or drug conjugates intended for rapid in vivo activation. This compound can serve as a key intermediate for synthesizing ester or amide prodrugs where controlled, predictable hydrolytic release of the active pharmaceutical ingredient is a primary design objective [1].

Efficient Parallel Library Synthesis for Medicinal Chemistry Hit-to-Lead Campaigns

The reduced steric hindrance at the terminal bromide of the 2-bromoethyl side chain—relative to bromomethyl analogs such as 1-(bromomethyl)-1-methoxycyclobutane—enables higher-yielding SN2 alkylation reactions with diverse amine, thiol, and alkoxide nucleophiles [1]. This reactivity advantage makes 1-(2-bromoethyl)-1-methoxycyclobutane particularly well-suited for parallel synthesis of cyclobutane-containing compound libraries in 96-well or 384-well formats, where maximizing coupling efficiency and minimizing purification burden are critical for rapid structure-activity relationship (SAR) exploration .

Process Chemistry and Scale-Up Development Requiring High-Purity Building Blocks

With a commercial purity specification of 98% —3% higher than the 95% specification for the closely related analog 1-(bromomethyl)-1-methoxycyclobutane [1]—this compound reduces the risk of impurity-related side reactions during scale-up. This higher purity specification is particularly valuable in process chemistry applications involving precious metal catalysts (e.g., Pd-catalyzed cross-couplings) or stoichiometrically sensitive transformations, where even minor impurities can significantly impact yield, catalyst turnover, and batch-to-batch reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethyl)-1-methoxycyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.